molecular formula C5H12N2O B12947106 2-Butanamine, N-methyl-N-nitroso-

2-Butanamine, N-methyl-N-nitroso-

Cat. No.: B12947106
M. Wt: 116.16 g/mol
InChI Key: KIMBQUZZWKLOBT-UHFFFAOYSA-N
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Description

N-(sec-butyl)-N-methylnitrous amide is an organic compound that belongs to the class of nitrosamines Nitrosamines are characterized by the presence of a nitroso group (–NO) attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(sec-butyl)-N-methylnitrous amide can be synthesized through the reaction of secondary amines with nitrosating agents. One common method involves the use of tert-butyl nitrite as the nitrosating agent under solvent-free conditions. The reaction typically proceeds at room temperature and yields the desired nitrosamine in excellent yields .

Industrial Production Methods

In an industrial setting, the synthesis of N-(sec-butyl)-N-methylnitrous amide can be scaled up by employing continuous flow reactors. This allows for better control over reaction conditions and improved safety, given the potentially hazardous nature of nitrosamines. The use of automated systems ensures consistent product quality and higher efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(sec-butyl)-N-methylnitrous amide undergoes several types of chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The nitroso group can be substituted by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can react with the nitroso group under mild conditions.

Major Products Formed

    Oxidation: Nitro compounds.

    Reduction: Secondary amines.

    Substitution: Various substituted amines and thiols.

Scientific Research Applications

N-(sec-butyl)-N-methylnitrous amide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential mutagenic and carcinogenic properties.

    Medicine: Investigated for its role in the formation of nitrosamine-related compounds in pharmaceuticals.

    Industry: Utilized in the production of rubber and other synthetic materials.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-N-methylnitrous amide involves the formation of reactive intermediates that can interact with various molecular targets. The nitroso group can form adducts with nucleophilic sites in proteins and DNA, leading to potential mutagenic effects. The pathways involved include the activation of cytochrome P450 enzymes, which facilitate the metabolic conversion of the compound into reactive species.

Comparison with Similar Compounds

Similar Compounds

  • N-nitrosodimethylamine
  • N-nitrosodiethylamine
  • N-nitrosomorpholine

Uniqueness

N-(sec-butyl)-N-methylnitrous amide is unique due to its specific structural configuration, which influences its reactivity and interaction with biological molecules. Compared to other nitrosamines, it may exhibit different metabolic pathways and toxicological profiles, making it a compound of particular interest in toxicology and environmental studies.

Properties

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

N-butan-2-yl-N-methylnitrous amide

InChI

InChI=1S/C5H12N2O/c1-4-5(2)7(3)6-8/h5H,4H2,1-3H3

InChI Key

KIMBQUZZWKLOBT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(C)N=O

Origin of Product

United States

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